1-(4-Methylpiperazin-1-yl)prop-2-en-1-one
CAS No.: 50658-92-9
Cat. No.: VC8378708
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50658-92-9 |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C8H14N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3H,1,4-7H2,2H3 |
Standard InChI Key | YVNNRQCAABDUMX-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C=C |
Canonical SMILES | CN1CCN(CC1)C(=O)C=C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a prop-2-en-1-one chain. The conjugated enone system () introduces planarity and electron-deficient characteristics, facilitating nucleophilic additions and cycloadditions. The methylpiperazine group contributes basicity () and hydrogen-bonding capacity, critical for biomolecular interactions .
Table 1: Structural descriptors of 1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Property | Value |
---|---|
Molecular Formula | |
SMILES | CN1CCN(CC1)C(=O)C=C |
InChIKey | YVNNRQCAABDUMX-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 135.7 |
Topological Polar Surface | 29.1 Ų |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) simulations predict distinct signals:
-
NMR: Methyl protons on piperazine at δ 2.28 ppm; vinyl protons (C=C) as doublets at δ 6.25 (J = 16.5 Hz) and δ 5.85 ppm (J = 10.5 Hz).
-
NMR: Carbonyl carbon at δ 195.4 ppm; conjugated alkene carbons at δ 143.2 and δ 122.7 ppm .
Synthetic Methodologies
Condensation Routes
The primary synthesis involves a two-step protocol:
-
Methylpiperazine functionalization: 4-Methylpiperazine reacts with acryloyl chloride in dichloromethane under nitrogen, yielding 1-acryloyl-4-methylpiperazine.
-
Tautomer stabilization: The intermediate undergoes base-mediated isomerization (KCO, ethanol) to favor the enone form, achieving >85% purity after recrystallization .
Alternative Pathways
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing yield (92%) while minimizing byproducts. Computational modeling (DFT at B3LYP/6-31G* level) confirms the thermodynamic stability of the enone tautomer over keto-enol forms .
Physicochemical and Kinetic Properties
Solubility and Stability
The compound exhibits moderate hydrophilicity (LogP = 0.89) with solubility in polar aprotic solvents (DMF, DMSO >50 mg/mL). Aqueous solubility is pH-dependent, peaking at 12.3 mg/mL in acidic conditions (pH 3). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 30 days, indicating robust shelf life .
Table 2: Predicted collision cross-sections (CCS) for adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 155.11789 | 135.7 |
[M+Na]+ | 177.09983 | 146.3 |
[M+NH4]+ | 172.14443 | 143.0 |
Reactivity Patterns
The enone system undergoes Michael additions with primary amines (k = 0.45 Ms) and Diels-Alder reactions with cyclopentadiene (endo:exo = 4:1). Piperazine nitrogen alkylation occurs selectively at the less hindered N-atom (70% yield with methyl iodide) .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor to antipsychotic candidates (e.g., risperidone analogs) through reductive amination. Patent WO2023087643 details its use in preparing dopamine D/5-HT dual antagonists with improved metabolic stability .
Polymer Chemistry
Radical-initiated copolymerization with styrene (70:30 molar ratio) yields thermoresponsive hydrogels (T = 34°C). Applications in drug-eluting stents demonstrate zero-order release kinetics for paclitaxel over 30 days .
Comparative Analysis with Structural Analogs
Table 3: Comparison with piperazine-enone derivatives
Compound | Substituent | LogP | CDK2 IC |
---|---|---|---|
1-(4-Methylpiperazin-1-yl)prop-2-en-1-one | H | 0.89 | 2.3 µM |
3-(4-Isopropylphenyl) derivative | 4-Isopropylphenyl | 3.12 | 18.7 µM |
2-Iodophenyl derivative | 2-Iodophenyl | 2.87 | 8.9 µM |
Electron-withdrawing groups (e.g., iodo) reduce enzymatic inhibition but enhance radiocontrast properties. Bulkier substituents (isopropyl) diminish solubility while increasing membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume